Product packaging for 2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol(Cat. No.:CAS No. 5694-85-9)

2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol

Cat. No.: B13794913
CAS No.: 5694-85-9
M. Wt: 202.29 g/mol
InChI Key: VNMRSUHVTDURNJ-UHFFFAOYSA-N
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Description

2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol ( 5694-85-9) is an organic compound with the molecular formula C 11 H 22 O 3 and a molecular weight of 202.29 g/mol . This ketal derivative features a 1,3-dioxolane ring core substituted with a hydroxymethyl group, making it a compound of interest in synthetic organic chemistry and materials science research . The compound has a calculated density of approximately 0.974 g/cm³ and a high boiling point, around 283°C at 760 mmHg, with a flash point of about 138°C . Its structure suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly where the ketal group can serve as a protecting group for carbonyls or the alcohol moiety can undergo further functionalization . Researchers might employ this compound in developing specialty chemicals, novel polymers, or in fragrance and flavor chemistry. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory and industrial research applications. It is not approved for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O3 B13794913 2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol CAS No. 5694-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5694-85-9

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2-heptan-3-yl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-8-10(7-12)14-11/h9-12H,3-8H2,1-2H3

InChI Key

VNMRSUHVTDURNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1OCC(O1)CO

Origin of Product

United States

Synthetic Methodologies for 2 1 Ethylpentyl 1,3 Dioxolane 4 Methanol and Its Analogs

Acetalization and Ketalization Strategies for 1,3-Dioxolane (B20135) Ring Formation

The formation of the 1,3-dioxolane ring is a fundamental and widely utilized transformation in organic synthesis, often employed for the protection of carbonyl groups or diols. nih.gov This reaction involves the condensation of a 1,2-diol with an aldehyde or a ketone.

Glycerol-Derived Precursors in Dioxolane Synthesis

Glycerol (B35011) is a readily available, renewable, and versatile precursor for the synthesis of 4-substituted 1,3-dioxolanes. mdpi.commdpi.com Its reaction with aldehydes or ketones leads to the formation of a mixture of five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic acetals. researchgate.netresearchgate.net However, the formation of the 1,3-dioxolane derivative is often favored.

A prominent example is the reaction of glycerol with acetone (B3395972) to produce 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). bohrium.comnih.govrsc.org This reaction serves as a model for the synthesis of various 2-substituted-1,3-dioxolane-4-methanol analogs. By replacing acetone with other ketones or aldehydes, a diverse range of compounds can be synthesized. For the target compound, 2-(1-ethylpentyl)-1,3-dioxolane-4-methanol, the corresponding carbonyl precursor would be 2-heptanone (B89624).

The reaction of glycerol with various carbonyl compounds is often performed under acidic catalysis, and the yields can be influenced by factors such as the nature of the catalyst, reaction temperature, and the molar ratio of the reactants. nih.gov

Carbonyl CompoundCatalystReaction ConditionsProductGlycerol Conversion (%)Selectivity (%)Reference
AcetoneCu-ZSM-560 °C, 1:4 (glycerol:acetone), 60 minSolketal9996 nih.gov
BenzaldehydeSO42-/CeO2–ZrO2100 °C, 1:3 (glycerol:benzaldehyde), Toluene2-phenyl-1,3-dioxolane-4-methanol8687.2 (for dioxolane) nih.gov
AcetoneFeCl3/γ-Al2O325 °C, 1:10 (glycerol:acetone), 30 minSolketal99.8998.36 bohrium.com
CyclohexanoneAcid-activated clay40 °C, 1:6 (glycerol:cyclohexanone), Isopropanol mdpi.comnih.govdioxaspiro[4.5]decane-2-methanol-- mdpi.com
Butanone (MEK)Acid-activated clay-2-ethyl-2-methyl-1,3-dioxolane-4-methanol-- mdpi.com

Acid-Catalyzed Approaches to Cyclic Acetal (B89532) Formation

The formation of 1,3-dioxolanes from diols and carbonyl compounds is an equilibrium reaction that is typically catalyzed by acids. scielo.bropenstax.org Both Brønsted and Lewis acids can be employed as catalysts. Common homogeneous acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). mdpi.comorganicchemistrytutor.com Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides, are also widely used due to their ease of separation and reusability. mdpi.comrsc.orgnih.gov

The role of the acid catalyst is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl groups of the diol. openstax.orgmasterorganicchemistry.com To drive the equilibrium towards the formation of the acetal, water, which is a byproduct of the reaction, is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. organicchemistrytutor.comyoutube.com

Reaction Mechanisms of Dioxolane Ring Closure from Diols and Carbonyl Compounds

The acid-catalyzed formation of a 1,3-dioxolane proceeds through a well-established multi-step mechanism. openstax.orgyoutube.comlibretexts.org

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate after deprotonation.

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

Intramolecular Ring Closure: The second hydroxyl group of the diol then acts as an intramolecular nucleophile, attacking the carbocationic center of the oxonium ion.

Deprotonation: Finally, a proton is removed from the resulting protonated cyclic acetal to regenerate the acid catalyst and yield the 1,3-dioxolane product.

This entire process is reversible, and the removal of water is crucial to shift the equilibrium towards the product side. openstax.org

Stereoselective and Enantioselective Synthesis Approaches

When the diol and/or the carbonyl compound are chiral, the formation of the 1,3-dioxolane can lead to the creation of new stereocenters, resulting in diastereomers or enantiomers. Consequently, controlling the stereochemical outcome of this reaction is of significant importance.

Control of Chiral Centers during Dioxolane Formation

The stereochemistry of the resulting 1,3-dioxolane is influenced by the stereochemistry of the starting materials and the reaction conditions. nih.govmdpi.com When a chiral diol is used, the formation of the dioxolane ring can proceed with a high degree of stereocontrol. For instance, the reaction of a chiral diol with an achiral ketone will result in a chiral dioxolane, and the stereochemistry at the newly formed stereocenter (C2 of the dioxolane ring) can be influenced by the existing stereocenters in the diol.

The use of enantiomerically pure diols is a common strategy to synthesize enantiomerically pure 1,3-dioxolanes. nih.govresearchgate.net For example, starting with (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, which is derived from D-mannitol, allows for the synthesis of various chiral derivatives where the stereochemistry at the C4 position is pre-determined. sigmaaldrich.com Similarly, the use of chiral catalysts can induce enantioselectivity in the reaction between an achiral diol and an achiral carbonyl compound. organic-chemistry.org

Diastereoselective and Enantioselective Pathways for 4-Substituted Dioxolanes

The synthesis of 4-substituted dioxolanes, such as the target molecule, presents opportunities for diastereoselective and enantioselective control. When a prochiral carbonyl compound reacts with a chiral diol like glycerol, the formation of two diastereomeric products is possible, corresponding to the cis and trans isomers with respect to the substituents at C2 and C4. The diastereoselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on both the diol and the carbonyl compound, as well as the reaction conditions. mdpi.com

For instance, the reaction of styrenes with a carboxylic acid and a silyl (B83357) enol ether in the presence of a hypervalent iodine reagent can lead to the stereoselective formation of substituted 1,3-dioxolanes. nih.govmdpi.com In this case, the aryl group at the 4-position of the intermediate dioxolanyl cation can control the diastereoface selectivity of the nucleophilic attack. mdpi.com

Enantioselective synthesis of 4-substituted dioxolanes can be achieved through various strategies. One approach involves the kinetic resolution of a racemic diol or the use of a chiral auxiliary. Another powerful method is the use of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral carbonyl group or the enantiotopic hydroxyl groups of a prochiral diol. nih.govrwth-aachen.denih.gov Chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids, have proven to be versatile intermediates in asymmetric synthesis, allowing for the introduction of substituents at the 5-position with high stereocontrol. nih.govresearchgate.net

Starting MaterialsCatalyst/ReagentProduct TypeStereochemical OutcomeReference
Alkene, Carboxylic Acid, Silyl Enol EtherHypervalent Iodine(III)Substituted 1,3-dioxolanesStereospecific and stereoselective formation via a 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com
Salicylaldehyde, Chiral DiolsMontmorillonite K10Chiral 1,3-dioxolanesHigh enantiomeric excess (>99% ee) nih.gov
α-Hydroxy Acids (e.g., Lactic Acid, Mandelic Acid)-Chiral 1,3-dioxolan-4-onesUsed as chiral synthons for asymmetric synthesis. nih.govresearchgate.net
Aliphatic AldehydesEnzyme cascade followed by Ruthenium catalystChiral 1,3-dioxolanesHighly stereoselective formation. rwth-aachen.de
I III /P V -hybrid ylides, Aldehydes, Carboxylic acidsRh(II) catalystChiral 1,3-dioxolesHigh enantioselectivity. nih.gov

Post-Synthetic Resolution Techniques for Optical Purity Enhancement

The synthesis of this compound often results in a racemic mixture, necessitating post-synthetic resolution to isolate the desired enantiomers. Chromatographic methods and enzymatic resolutions are the primary strategies employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers of dioxolane derivatives. nih.gov The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for resolving a variety of chiral compounds, including those with structures analogous to this compound. nih.govdrexel.edu The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. mdpi.com For aliphatic compounds, which can be challenging to separate, derivatization into diastereomers followed by separation on a standard silica (B1680970) gel column is another effective HPLC-based approach. nih.gov

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically pure 2-alkyl-1,3-dioxolane-4-methanols. This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For instance, the enantioselective hydrolysis of esters of racemic 1,3-dioxolane-4-methanol (B150769) analogs can be achieved with high efficiency. Lipases from sources such as Pseudomonas sp. have been shown to be effective in these resolutions. researchgate.net The reaction conditions, including the choice of solvent and acyl donor (for esterification) or the use of aqueous media (for hydrolysis), are optimized to maximize both the conversion and the enantiomeric excess (ee) of the desired product. polimi.it

Below is a table summarizing typical enzymatic resolution results for a related dioxolane analog.

Enzyme SourceReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Pseudomonas cepacia LipaseHydrolysisRacemic alcohol precursor esterup to 96:4 e.r. polimi.it
Rhizopus oryzae LipaseEsterificationRacemic solketal with vinyl butyrateHigh researchgate.net
Pseudomonas fluorescens LipaseEsterificationRacemic solketal with vinyl butyrateHigh researchgate.net

Derivatization Strategies for the 4-Hydroxymethyl Group

The primary alcohol of the 4-hydroxymethyl group on the this compound ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification and Etherification Reactions at the Primary Alcohol

The primary alcohol can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of an acid or base catalyst. Lipase-catalyzed esterification is also a common method, particularly for achieving enantioselectivity. researchgate.net

Etherification can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Transformations via Halogenation and Nucleophilic Substitution

The hydroxyl group can be replaced by a halogen atom, typically chlorine or bromine, to create a reactive intermediate for subsequent nucleophilic substitution reactions. This transformation can be achieved using standard halogenating agents. The resulting 4-halomethyl-1,3-dioxolane is a valuable synthetic intermediate. For example, 2-chloromethyl-1,3-dioxolanes can be prepared and then used in reactions with various nucleophiles. google.com

Once the 4-halomethyl derivative is formed, the halogen can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at this position. This opens up pathways to a variety of derivatives with tailored properties.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of dioxolanes to reduce environmental impact and improve sustainability.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in the green synthesis of dioxolanes is the development of solvent-free reaction conditions. The acetalization of aldehydes and ketones with diols to form dioxolanes can be carried out neat, often with the aid of a solid acid catalyst that can be easily recovered and reused. rsc.orgnih.gov For instance, the reaction of glycerol with ketones can be performed without a solvent at room temperature using heteropolyacids as catalysts, achieving high conversion and selectivity. researchgate.netresearchgate.net Similarly, activated carbons functionalized with acid groups have been used as effective heterogeneous catalysts for the solvent-free synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). rsc.org

The following table highlights some green catalysts used in the synthesis of dioxolane analogs.

CatalystReactionConditionsKey AdvantageReference
Oxorhenium(V) oxazoline (B21484) complexGlycerol + FurfuralSolvent-free, mild temperatureExcellent yields, applicable to biorenewables nih.govsigmaaldrich.com
Amberlyst-152,3-Butanediol + Bio-derived aldehydesSolvent-free, < 40 °CEasy product isolation, catalyst recycling rsc.org
Heteropolyacids (e.g., H₃PW₁₂O₄₀)Glycerol + KetonesSolvent-free, room temperatureHigh conversion and selectivity researchgate.net
Montmorillonite K10Aldehydes + DiolsToluene refluxGood yields for sterically hindered substrates nih.gov

Utilization of Biomass-Derived Feedstocks in Dioxolane Production

The use of renewable feedstocks is a cornerstone of green chemistry. Glycerol, a major byproduct of biodiesel production, is a key biomass-derived starting material for the synthesis of 1,3-dioxolane-4-methanols. researchgate.net The reaction of glycerol with aldehydes or ketones, such as heptanal, leads to the formation of the corresponding 2-substituted-1,3-dioxolane-4-methanols. nih.govacs.org

Other biomass-derived molecules are also being explored. For example, aldehydes produced from the oxidation of bio-based alcohols can be used in the synthesis of a variety of substituted 1,3-dioxolanes. nih.govd-nb.info Furfural, derived from the dehydration of C5 sugars found in hemicellulose, is another important bio-based platform molecule for producing dioxolanes. nih.gov The acetalization of these renewable aldehydes with bio-derived diols, such as 2,3-butanediol, provides a fully bio-based route to these valuable compounds. rsc.org This approach not only reduces reliance on fossil fuels but also contributes to the development of a more sustainable chemical industry.

Reactivity and Reaction Mechanisms of 2 1 Ethylpentyl 1,3 Dioxolane 4 Methanol

Stability and Ring Opening Reactions of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring is a protective group for carbonyl compounds, valued for its stability under neutral and basic conditions. However, it is labile in the presence of acid catalysts, leading to ring-opening reactions.

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established reaction that results in the deprotection of the original carbonyl compound and the diol from which the dioxolane was formed. In the case of 2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol, this reaction would yield 2-ethylhexanal (B89479) and glycerol (B35011).

The mechanism of this reaction involves the initial protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, typically a Brønsted or Lewis acid. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, leads to the formation of a hemiacetal. Further protonation and elimination of the diol regenerate the carbonyl group. The rate of hydrolysis is significantly influenced by the pH of the medium, with faster rates observed under more acidic conditions. Studies on related 2-alkyl-1,3-dioxolanes have shown that the reaction is reversible and follows second-order kinetics for both the reactant and product concentrations. sigmaaldrich.com The reactivity of the acetal (B89532) towards hydrolysis can be influenced by the nature of the substituent at the 2-position. For instance, the hydrolysis of 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) is suggested to proceed through a tertiary carbocation intermediate, which influences its reactivity. scielo.br

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

Factor Effect on Hydrolysis Rate Rationale
pH Increases with decreasing pH Acid catalysis is required to initiate the reaction by protonating a ring oxygen.
Substituents at C2 Electron-donating groups can stabilize the carbocation intermediate, potentially increasing the rate. The stability of the intermediate carbocation is a key factor in the reaction mechanism.

| Solvent | Hydrolysis occurs in the presence of water. | Water acts as the nucleophile that attacks the carbocation intermediate. |

The gas-phase thermal decomposition of these compounds, typically carried out at temperatures ranging from 459–490 °C, has been found to be a homogeneous, unimolecular reaction that follows first-order kinetics. nih.govresearchgate.netacs.org The primary decomposition products are acetaldehyde (B116499) and the corresponding ketone from which the dioxolane was derived. nih.govresearchgate.netacs.org

The proposed mechanism for the thermal decomposition of 2-alkyl-1,3-dioxolanes involves a stepwise process. The rate-determining step is believed to proceed through a concerted, nonsynchronous four-centered cyclic transition state. nih.govresearchgate.netacs.org This is followed by the rapid decomposition of an unstable intermediate via a concerted six-centered cyclic transition state. nih.govresearchgate.netacs.org

Table 2: Arrhenius Parameters for the Thermal Decomposition of 2-Substituted-1,3-Dioxolanes

Compound log k (s⁻¹) Temperature Range (°C)
2-Methyl-1,3-dioxolane (B1212220) (13.61 ± 0.12) – (242.1 ± 1.0) / (2.303RT) 459–490
2,2-Dimethyl-1,3-dioxolane (B146691) (14.16 ± 0.14) – (253.7 ± 2.0) / (2.303RT) 459–490

Data sourced from studies on simpler 2-substituted-1,3-dioxolanes and may not be fully representative of this compound. nih.govresearchgate.netacs.org

Reactions Involving the 4-Hydroxymethyl Group

The primary alcohol of the 4-hydroxymethyl group in this compound is a versatile functional handle that can participate in a range of chemical transformations.

The primary alcohol of the 4-hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of reagent determines the extent of oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are typically used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid.

For the conversion to a carboxylic acid, stronger oxidizing agents are required. A patented process describes the selective oxidation of 4-hydroxymethyl-1,3-dioxolanes to their corresponding carboxylic acid salts in an aqueous medium at a pH between 7 and 14, using a platinum metal catalyst. This method is particularly valuable for producing 1,3-dioxolane-4-carboxylic acids.

The oxygen atom of the hydroxymethyl group possesses lone pairs of electrons, making it nucleophilic. This allows it to participate in a variety of reactions where it attacks an electrophilic center.

One common reaction is esterification , where the alcohol reacts with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. For example, the reaction of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol with benzoyl chloride would yield (R)-2,2-dimethyl-4-benzoyloxymethyl-1,3-dioxolane. sigmaaldrich.com Similarly, the reaction with phenylacetyl chloride can produce (2-oxo-1,3-dioxolan-4-yl)methyl benzeneacetate. sigmaaldrich.com

Another important reaction is ether synthesis , most notably the Williamson ether synthesis. In this reaction, the alcohol is first deprotonated with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form an ether. For instance, 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) can be used to synthesize 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one via Williamson ether synthesis with 3-bromoprop-1-ene. sigmaaldrich.com

The presence of both the dioxolane ring and the hydroxymethyl group within the same molecule allows for the possibility of both intermolecular and intramolecular reactions.

Intermolecular reactions can occur between two or more molecules of this compound or with other reactants. For example, under appropriate conditions, the hydroxymethyl group of one molecule could potentially react with an activated form of the dioxolane ring of another molecule, leading to oligomerization or polymerization. The cationic ring-opening polymerization of 1,3-dioxolane is a known process that can lead to the formation of cyclic structures. rsc.orgresearchgate.net

Intramolecular transformations involve reactions between the hydroxymethyl group and another part of the same molecule. For such reactions to occur, a suitable electrophilic site must be present within the molecule at a position that allows for the formation of a stable ring structure (typically 5- or 6-membered rings). While there are no specific documented examples for this compound, analogous systems demonstrate the possibility of such cyclizations. For instance, if the alkyl chain at the 2-position contained a suitable leaving group, intramolecular etherification could potentially occur.

Influence of the 2-(1-Ethylpentyl) Substituent on Reactivity

The 2-(1-ethylpentyl) group at the C2 position of the 1,3-dioxolane ring plays a crucial role in defining the molecule's chemical behavior. This substituent exerts both steric and electronic influences that affect the transition states and intermediates of reactions involving the dioxolane moiety, thereby influencing reaction rates, pathways, and the distribution of products.

Steric hindrance, originating from the spatial arrangement of the 2-(1-ethylpentyl) group, significantly impacts the accessibility of the acetal linkage to reagents. The branched nature of the 1-ethylpentyl group creates a congested environment around the C2 carbon.

During acid-catalyzed hydrolysis, the initial step involves the protonation of one of the ring's oxygen atoms. The steric bulk of the 2-(1-ethylpentyl) substituent can impede the approach of the acid catalyst, potentially slowing down the rate of this initial protonation step compared to dioxolanes with smaller substituents at the C2 position.

The steric influence of the 2-(1-ethylpentyl) group also plays a role in reactions where the dioxolane ring acts as a chiral auxiliary, guiding the stereochemical outcome of reactions at other sites in the molecule. The bulky group can block one face of the molecule, leading to a preference for reagent attack from the less hindered side, thus affording high product selectivity.

Table 1: Hypothetical Relative Rates of Acid-Catalyzed Hydrolysis for Various 2-Substituted-1,3-dioxolane-4-methanols

2-SubstituentRelative Rate of HydrolysisPredominant Steric Effect
Hydrogen100Minimal
Methyl85Minor
Ethyl78Moderate
1-Ethylpentyl65Significant
tert-Butyl50Very Significant

Note: The data in this table are illustrative and based on general principles of steric hindrance in acetal hydrolysis. Specific experimental data for this compound is not available.

The electronic nature of the 2-(1-ethylpentyl) substituent influences the stability of the 1,3-dioxolane ring and the key intermediates formed during reactions. Alkyl groups are traditionally considered to be electron-donating through an inductive effect. nih.gov This electron-donating nature can affect the stability of the cationic intermediate formed during acid-catalyzed hydrolysis.

The mechanism of acid-catalyzed hydrolysis proceeds through the formation of a resonance-stabilized oxocarbenium ion. Electron-donating groups attached to the C2 carbon can stabilize this positively charged intermediate, thereby accelerating the rate of hydrolysis. nih.gov Therefore, the 1-ethylpentyl group is expected to enhance the rate of the ring-opening step by stabilizing the resulting carbocation.

However, some computational studies suggest that alkyl groups may act as inductively electron-withdrawing when compared to hydrogen, with their perceived electron-donating effect being a result of hyperconjugation and polarizability. rsc.org In the context of the oxocarbenium ion intermediate, both inductive effects and hyperconjugation would play a role in its stabilization.

Table 2: Predicted Electronic Influence on the Stability of the Oxocarbenium Ion Intermediate

2-SubstituentElectronic EffectPredicted Influence on Intermediate StabilityPredicted Impact on Hydrolysis Rate
HydrogenNeutralBaselineBaseline
PhenylElectron-withdrawing (inductive), Electron-donating (resonance)Destabilizing (inductive), Stabilizing (resonance)Slower (if inductive dominates)
1-EthylpentylElectron-donating (inductive/hyperconjugation)StabilizingFaster
MethoxyElectron-donating (resonance)Highly StabilizingMuch Faster

Note: This table is based on established principles of electronic effects in carbocation stability. The actual effect for this compound would require experimental validation.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methodologies provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the "2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol" molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of "this compound." Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For "this compound," the spectrum would exhibit characteristic signals corresponding to the ethylpentyl side chain, the dioxolane ring, and the hydroxymethyl group. The acetal (B89532) proton at the C2 position of the dioxolane ring is particularly diagnostic, typically appearing as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for "this compound" would show signals for the carbons of the ethylpentyl group, the three carbons of the dioxolane ring, and the carbon of the methanol (B129727) moiety. The chemical shift of the C2 carbon is indicative of the acetal linkage.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, confirming the connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Dioxolane C2-H ~4.8 - 5.2 (t) -
Dioxolane C4-H ~4.0 - 4.3 (m) ~75 - 80
Dioxolane C5-H₂ ~3.7 - 4.1 (m) ~65 - 70
CH₂OH ~3.5 - 3.8 (m) ~60 - 65
OH Variable -
Ethylpentyl CH ~1.5 - 1.7 (m) ~35 - 40
Ethylpentyl CH₂ ~1.2 - 1.4 (m) ~20 - 35

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "this compound". These methods are often used for rapid quality control and to complement NMR data. irb.hrrsc.orgresearchgate.net

IR Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group. Strong C-O stretching bands associated with the acetal and alcohol functionalities would be observable in the 1000-1200 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethylpentyl group would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C backbone of the alkyl chain and the symmetric vibrations of the dioxolane ring would be more prominent in the Raman spectrum. The O-C-O stretching mode of the dioxolane ring has been observed in the 950-970 cm⁻¹ range in similar compounds. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (broad) Weak
C-H (Alkyl) Stretching 2850-2960 2850-2960
C-O (Acetal) Stretching 1050-1150 (strong) Moderate
C-O (Alcohol) Stretching 1000-1050 Moderate

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of "this compound." When coupled with Gas Chromatography (GC-MS), it also provides valuable information about the fragmentation patterns, which aids in structural elucidation. unimi.itcontaminantdb.ca

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺), confirming the molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH), cleavage of the ethylpentyl side chain, and characteristic fragmentation of the dioxolane ring. A common fragment for 1,3-dioxolane (B20135) derivatives is the ion at m/z 73, corresponding to the [C₃H₅O₂]⁺ fragment. unimi.it The presence of the ethylpentyl group would lead to a series of alkyl fragment ions separated by 14 Da (CH₂).

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification.

Gas chromatography is a primary method for the analysis of volatile and semi-volatile compounds like "this compound". unimi.itnist.gov The choice of column and detector is critical for achieving good separation and sensitivity. A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5) is typically suitable for the separation of such compounds.

When coupled with a Flame Ionization Detector (FID), GC can be used for accurate quantification. For unambiguous identification, coupling with a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data. unimi.it

While GC is often the method of choice, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of "this compound," especially if it is part of a complex, non-volatile matrix or if derivatization is to be avoided. nih.gov

Reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be a suitable starting point for method development. Detection can be achieved using a Refractive Index Detector (RID) or, if the compound possesses a chromophore or is derivatized, a UV-Vis detector.

Application of Chemometric Tools for Data Analysis and Discrimination

The quantitative analysis of stereoisomers and the determination of enantiomeric purity are traditionally performed using chiral separation techniques. However, the combination of non-chiroptical molecular spectroscopy with multivariate data analysis, or chemometrics, is an emerging alternative for rapid and cost-effective enantiodiscrimination. farmaciajournal.com This approach avoids the need for physical separation of enantiomers, instead relying on computational models to resolve subtle differences in spectroscopic data.

Chemometric methods are applied to data generated from techniques like Near-Infrared (NIR) or Nuclear Magnetic Resonance (NMR) spectroscopy. In a typical application, spectra of multiple samples with varying, known enantiomeric excesses are collected. These spectra, which may show only minor variations to the naked eye, are then used to build a predictive model using multivariate algorithms such as Partial Least Squares (PLS) regression. The model correlates the spectral variations to the enantiomeric composition. Once validated, this model can be used to predict the enantiomeric excess of new, unknown samples of this compound from their spectra alone.

For instance, changes in the NIR spectra of a chiral compound upon interaction with a chiral ionic liquid have been successfully analyzed using the PLS method to determine enantiomeric composition. farmaciajournal.com This highlights the potential for developing similar high-throughput methods for dioxolane derivatives.

Table 1: Conceptual Data for Chemometric Model Building
Sample IDKnown Enantiomeric Excess (% ee)Spectral Data (Absorbance at Wavelength λ₁)Spectral Data (Absorbance at Wavelength λ₂)Spectral Data (Absorbance at Wavelength λn)
CAL-01100% (R-enantiomer)0.5430.612...
CAL-0280%0.5450.610...
CAL-0350%0.5480.607...
CAL-0420%0.5510.604...
CAL-050% (Racemate)0.5530.602...
CAL-06100% (S-enantiomer)0.5600.595...

Determination of Stereochemical Purity and Enantiomeric Excess

The determination of stereochemical purity is fundamental in the analysis of chiral molecules like this compound. This involves quantifying the relative amounts of each enantiomer present in a sample, typically expressed as enantiomeric excess (% ee).

Chiral Gas Chromatography and High-Performance Liquid Chromatography

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Chiral Gas Chromatography (GC): For volatile compounds or their derivatives, chiral GC offers excellent resolution. The selection of the appropriate chiral column is critical. Cyclodextrin-based stationary phases are commonly used for stereochemical separations. gcms.cz Research on analogous compounds, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, demonstrates the effectiveness of this approach. nih.gov In one study, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin achieved baseline separation of the (R) and (S) enantiomers. nih.gov Optimization of GC parameters, including temperature ramp rate and carrier gas linear velocity, is essential for achieving optimal resolution. Slower temperature ramps (1-2°C/min) and faster linear velocities can significantly improve separation. gcms.cz

Table 2: Exemplary Chiral GC Conditions for a Dioxolane Analog
ParameterConditionReference
ColumnRt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin based) nih.gov
Initial Column Temperature70 °C (hold 1 min) nih.gov
Temperature ProgramRamp at 2.0 °C/min to 150 °C nih.gov
Carrier GasHydrogen gcms.cz
Linear Velocity70 cm/s nih.gov
DetectorFlame Ionization Detector (FID) nih.gov
ResultResolution (Rs) > 1.5 nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds, including dioxolane derivatives. semanticscholar.orgnih.gov The separation mechanism often involves inclusion complexing, where the analyte fits into a chiral cavity in the stationary phase. sigmaaldrich.com The choice of mobile phase, particularly the organic modifier (e.g., isopropanol, ethanol), has a significant impact on chiral resolution and can be tailored for specific compounds. semanticscholar.orgnih.gov Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid like CO₂ as the main mobile phase component, is also a powerful technique for separating dioxolane derivatives on amylose-based columns. semanticscholar.orgnih.gov

Table 3: General Chiral HPLC/SFC Approaches for Dioxolane Derivatives
TechniqueChiral Stationary Phase (CSP)Mobile Phase ComponentsKey Optimization ParameterReference
HPLCPolysaccharide-based (e.g., Cellulose, Amylose)Hexane/Alcohol (Normal Phase) or Acetonitrile/Water (Reversed Phase)Type and percentage of alcohol modifier semanticscholar.orgsigmaaldrich.com
SFCAmylose-based (e.g., Chiralpak AD)Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol)Nature of the organic modifier semanticscholar.orgnih.gov

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. saskoer.ca The magnitude and direction of this rotation are measured using a polarimeter. While enantiomers have identical physical properties in an achiral environment, they rotate plane-polarized light in equal but opposite directions. thieme-connect.de The enantiomer that rotates light clockwise is dextrorotary (+), and the one that rotates it counter-clockwise is levorotary (-).

The specific rotation, [α], is a standardized value for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). The enantiomeric excess (% ee) of a mixture can be calculated from its observed optical rotation if the specific rotation of the pure enantiomer is known, using the following formula:

% ee = ([α]observed / [α]max) x 100%

Where [α]observed is the specific rotation of the sample and [α]max is the maximum specific rotation of the pure enantiomer. libretexts.org

For example, studies on other chiral 1,3-dioxolane derivatives have reported specific optical rotation values that are used to confirm their enantiomeric purity. mdpi.comresearchgate.net While the specific rotation for this compound is not detailed in the available literature, the principle remains a primary method for assessing enantiomeric purity.

Table 4: Hypothetical Calculation of Enantiomeric Excess from Optical Rotation
SampleObserved Specific Rotation ([α]observed)Assumed Specific Rotation of Pure Enantiomer ([α]max)Calculated Enantiomeric Excess (% ee)
A+15.0°+20.0°75.0%
B+10.0°50.0%
C+2.0°10.0%
D (Racemic)0.0°0.0%

Applications of 2 1 Ethylpentyl 1,3 Dioxolane 4 Methanol in Specialized Chemical Fields

Role as Intermediates and Building Blocks in Complex Organic Synthesis

The 1,3-dioxolane (B20135) framework is a cornerstone in modern synthetic chemistry, serving as a versatile intermediate and a foundational building block. nih.gov Compounds like 2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol, which belong to this class, are integral to the construction of more complex molecular architectures due to their inherent reactivity and stereochemical properties.

The 1,3-dioxolane ring system is recognized for its role in polymer chemistry. Specific derivatives of this class, particularly 1,3-dioxolan-4-ones, have been investigated as monomers for creating aliphatic polyesters like polylactic acid (PLA) through ring-opening polymerization (ROP). mdpi.com The ability of the dioxolane ring to undergo controlled cleavage allows it to be incorporated into polymer backbones.

Furthermore, cyclic ketene (B1206846) acetals such as 2-methylene-4-phenyl-1,3-dioxolane have been used to control polymerization processes and introduce degradable ester linkages into polymer chains. rsc.org By analogy, the hydroxymethyl group on this compound provides a reactive site for esterification or etherification, enabling its potential use as a monomer or chain extender in the synthesis of specialized polyesters, polyethers, and polyurethanes. Its bulky 1-ethylpentyl side group could be exploited to modify the physical properties of the resulting polymers, such as increasing solubility or lowering the glass transition temperature.

Dioxolane Derivative TypeRole in Polymer SynthesisResulting Polymer TypePotential Influence of 1-Ethylpentyl Group
1,3-Dioxolan-4-onesMonomer for Ring-Opening Polymerization (ROP) mdpi.comAliphatic Polyesters (e.g., PLA) mdpi.comModulation of thermal properties (e.g., Tg)
Cyclic Ketene AcetalsControlling comonomer in radical polymerization rsc.orgDegradable vinyl polymers rsc.orgEnhanced solubility and processability
Hydroxymethyl DioxolanesBifunctional monomer or chain extenderPolyesters, Polyethers, PolyurethanesIntroduction of amorphous character

Chiral 1,3-dioxolanes are highly valued as synthons—molecular fragments used to introduce specific stereochemistry into a target molecule. jigspharma.comchemimpex.com Since this compound is derived from glycerol (B35011), it is inherently chiral. Enantiomerically pure forms of such dioxolane-4-methanol derivatives serve as versatile starting materials for creating complex, stereochemically defined molecules. thieme-connect.de

These chiral building blocks have been instrumental in the synthesis of various biologically active compounds and natural product analogs. nih.gov For instance, the core structure is a key intermediate for producing beta-blockers, glycerophospholipids, and other pharmaceutical agents. thieme-connect.de The synthetic utility of chiral dioxolanones, a related class, has been demonstrated in stereoselective reactions like Michael additions and Diels-Alder cycloadditions, where the dioxolane ring directs the stereochemical outcome of the reaction. mdpi.comresearchgate.netnih.gov The specific 1-ethylpentyl substituent can offer unique steric influence in such asymmetric transformations, potentially leading to novel stereoisomers of target compounds.

The 1,3-dioxolane structure is a common feature in a range of specialty chemicals, including those used in the agrochemical and fragrance industries. nih.govsilverfernchemical.com As a reactive intermediate, the dioxolane moiety can be a precursor to active ingredients in pesticides or herbicides. silverfernchemical.com The stability of the dioxolane ring under many reaction conditions, coupled with the reactivity of the hydroxymethyl group, allows for sequential chemical modifications.

In the realm of specialty chemicals, derivatives of 1,3-dioxolane-4-methanol (B150769) are used as plasticizers, solvents, and suspending agents in various formulations. thieme-connect.de The compound 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), a close analog, is particularly noted for its use as a green solvent and a fuel additive. thieme-connect.deresearchgate.net The lipophilic 1-ethylpentyl group in this compound would enhance its nonpolar character, making it a potentially effective solubilizing agent for hydrophobic substances in specialty formulations.

Functionality as Protective Groups in Multi-Step Synthesis

One of the most widespread applications of the 1,3-dioxolane framework is its use as a protective group for carbonyl compounds (aldehydes and ketones). wikipedia.org In a multi-step synthesis, it is often necessary to mask a reactive carbonyl group to prevent it from reacting with reagents intended for other parts of the molecule. The formation of a dioxolane (a cyclic acetal (B89532) or ketal) renders the carbonyl group inert to many chemical conditions, particularly those involving nucleophiles and bases. organic-chemistry.org

The protection of a carbonyl group as a 2-substituted-1,3-dioxolane is a standard and efficient strategy. organic-chemistry.org This transformation is typically achieved by reacting the carbonyl compound with a 1,2-diol in the presence of an acid catalyst. In the case of this compound, the precursor carbonyl is 2-heptanone (B89624), and the diol is glycerol.

The reaction involves the acid-catalyzed condensation between the ketone and the 1,2-diol of glycerol. This method is highly effective and can be chemoselective, often allowing for the protection of an aldehyde in the presence of a ketone under specific conditions. organic-chemistry.org The stability of the resulting cyclic ketal is a key advantage, as it is robust against bases, organometallic reagents (like Grignard reagents), and reducing agents (like lithium aluminum hydride). wikipedia.org

Typical Protection Scheme:

Carbonyl Compound: 2-Heptanone

Protecting Agent: Glycerol (a 1,2,3-triol)

Catalyst: Brønsted or Lewis acid (e.g., p-toluenesulfonic acid) organic-chemistry.org

Product: this compound (a mixture of diastereomers)

After the desired chemical transformations on other parts of the molecule are complete, the protecting group must be removed to regenerate the original carbonyl group. This process is known as deprotection. For 1,3-dioxolanes, deprotection is typically accomplished through acid-catalyzed hydrolysis. organic-chemistry.org

The reaction involves treating the protected compound with aqueous acid, which cleaves the acetal or ketal linkage and restores the aldehyde or ketone. wikipedia.org Various methodologies have been developed to achieve this under mild conditions to avoid damaging sensitive functional groups elsewhere in the molecule. These methods include transacetalization in the presence of acetone (B3395972) or using specific Lewis acids that facilitate the cleavage. organic-chemistry.org

Selected Reagents for Dioxolane Deprotection
Reagent/SystemConditionsKey AdvantageReference
Aqueous Acid (e.g., HCl, H₂SO₄)Water, various temperaturesClassical, widely used method wikipedia.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water, 30 °CVery fast and occurs in neutral water wikipedia.orgorganic-chemistry.org
Iodine (catalytic)Aprotic solvent (e.g., CH₂Cl₂)Neutral conditions, tolerates acid-sensitive groups organic-chemistry.org
Indium(III) trifluoromethanesulfonateAcetone, room temperature or microwaveMild Lewis acid catalysis organic-chemistry.org
Erbium(III) trifluoromethanesulfonateWet nitromethane, room temperatureVery gentle Lewis acid catalysis organic-chemistry.org

Utilization as Green Solvents and Additives in Industrial and Academic Processes

The principles of green chemistry encourage the use of solvents and additives that are derived from renewable resources, are biodegradable, and exhibit low toxicity. Dioxolane derivatives, often synthesized from biomass-derived glycerol, are increasingly being investigated as sustainable alternatives to conventional petrochemical-based compounds. nih.gov

The use of co-solvents is a common strategy in organic synthesis to enhance the solubility of reactants, thereby improving reaction rates and yields. Due to the lack of specific research on the performance of this compound as a co-solvent, data for a related, well-studied dioxolane derivative, solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), is presented here as a proxy. Solketal is known to be an effective green solvent and co-solvent in various reactions. nih.govresearchgate.net

Research on the synthesis of fatty acid solketal esters (FASEs) demonstrated that using solketal not only as a reactant but also as the reaction medium (solvent-free conditions) can lead to high yields. nih.gov In a study on the esterification of fatty acids, a molar ratio of 1.5 of solketal to the fatty acid resulted in a yield of over 90% in 4 hours, highlighting its effectiveness. nih.gov

Table 1: Effect of Solketal as a Co-Solvent on the Yield of Fatty Acid Solketal Esters

Note: This data is for Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) and is intended to be representative of the potential performance of 2-alkyl-1,3-dioxolane-4-methanol derivatives as co-solvents.

Molar Ratio (Solketal:Fatty Acid)Reaction Time (hours)Product Yield (%)
1.2:14< 90
1.5:14> 90
2.0:14~ 92

The findings suggest that 2-alkyl-1,3-dioxolane-4-methanol derivatives can act as effective co-solvents, potentially increasing reaction yields by improving the miscibility of reactants. Further research is needed to specifically quantify the impact of the 1-ethylpentyl substituent on the co-solvent properties of the target molecule.

Lubricating oils are often formulated with antiwear additives to protect metal surfaces from friction and wear, particularly under boundary lubrication conditions. Zinc dithiophosphates (ZnDTP) have traditionally been used for this purpose, but environmental concerns have prompted a search for ashless and phosphorus-free alternatives.

Patents have disclosed the use of 1,3-dioxolane-4-methanol compounds, including those with alkyl substituents at the 2-position, as effective antiwear additives in lubricating compositions. These compounds are typically added to lubricating oils in concentrations ranging from 0.05 to 10 weight percent. While specific tribological data for this compound is not publicly available, the performance of this class of compounds is evaluated using standard methods such as the four-ball wear test (ASTM D4172). researchgate.netnyelubricants.com This test measures the wear scar diameter on steel balls subjected to a specific load, speed, and temperature, providing an indication of the lubricant's antiwear properties. researchgate.netnyelubricants.com A smaller wear scar diameter indicates better antiwear performance.

Table 2: Representative Performance of 2-Alkyl-1,3-dioxolane-4-methanol as an Antiwear Additive (Hypothetical Data)

Note: The following data is hypothetical and for illustrative purposes, as specific experimental results for this compound are not available in the cited literature. The performance of such additives is typically evaluated by comparing the wear scar diameter of a base oil with and without the additive.

Lubricant CompositionAdditive Concentration (wt%)Test Load (N)Test Duration (min)Average Wear Scar Diameter (mm)
Base Oil0392600.65
Base Oil + 2-Alkyl-1,3-dioxolane-4-methanol1.0392600.45
Base Oil + 2-Alkyl-1,3-dioxolane-4-methanol2.5392600.38

The expected mechanism for the antiwear activity of these dioxolane derivatives involves the formation of a protective film on the metal surfaces, which reduces direct metal-to-metal contact and minimizes wear. The presence of the polar hydroxyl group and the ether linkages in the dioxolane ring likely facilitates adsorption onto the metal surfaces.

Dioxolane derivatives, particularly those derived from glycerol, are being explored as additives to improve the properties of biofuels, such as biodiesel and diesel blends. Key fuel properties that can be enhanced include the cetane number and oxidative stability. rsc.orgmdpi.com

The cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number indicates a shorter ignition delay and better combustion performance. researchgate.net Research has shown that certain biomass-derived dioxolane fuels can have significantly higher cetane numbers (82-91) compared to conventional biodiesel (50-60) and petroleum diesel (40-55). rsc.org

Oxidative stability is another crucial parameter, as fuels can degrade over time due to oxidation, leading to the formation of gums and deposits. mdpi.com The addition of certain additives can improve this stability. While specific data for this compound is not available, the general effects of dioxolane derivatives on fuel properties are promising.

Table 3: Potential Impact of Dioxolane Derivatives on Fuel Properties

Note: This table presents a general overview of the potential effects of dioxolane derivatives as biofuel additives based on available literature for this class of compounds. Specific values for this compound would require experimental testing.

Fuel PropertyBase Fuel (e.g., Diesel)Expected Change with Dioxolane Derivative AdditiveRationale
Cetane Number40 - 55IncreaseThe molecular structure of certain dioxolanes promotes quicker ignition. rsc.org
Oxidative Stability (Induction Period, hours)VariableIncreaseDioxolane structures can inhibit oxidation pathways, prolonging fuel life. mdpi.com
Cold Flow Properties (e.g., Cloud Point)VariableImprovementThe addition of oxygenates like dioxolanes can lower the temperature at which wax crystals form.
Particulate Matter EmissionsBaselineReductionThe oxygen content in dioxolane molecules can lead to more complete combustion, reducing soot formation. mdpi.com

The inclusion of oxygen-containing compounds like this compound in diesel and biodiesel blends can lead to more complete combustion, potentially reducing harmful emissions such as particulate matter. mdpi.com The specific impact of the ethylpentyl group on these properties would need to be determined through empirical testing, but it is anticipated to enhance the additive's solubility in the nonpolar fuel base.

Computational and Theoretical Chemistry Studies

Molecular Modeling of Conformations and Isomeric Structures

The conformational landscape of 2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol is primarily dictated by the stereochemistry of the 1,3-dioxolane (B20135) ring and the rotational freedom of its substituents. The 1,3-dioxolane ring itself is not planar and typically adopts an envelope or twisted conformation. However, for simplicity in discussion and due to rapid interconversion, it is often compared to the more studied 1,3-dioxane (B1201747) systems, which prefer a chair-like conformation. thieme-connect.de

The substituents at the C2 and C4 positions of the dioxolane ring can exist in either cis or trans configurations relative to each other. For this compound, this would refer to the relative positions of the 1-ethylpentyl group and the hydroxymethyl group. Within each of these isomeric structures, multiple conformations are possible due to the rotation around single bonds.

The large 1-ethylpentyl group at the C2 position is expected to have a significant influence on the conformational preference. In related 2-substituted 1,3-dioxanes, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance with axial hydrogens on the ring. A similar preference is anticipated for this compound, where the 1-ethylpentyl group would favor a pseudo-equatorial orientation to reduce steric strain.

Table 1: Predicted Stable Conformations of this compound Isomers

Isomer1-Ethylpentyl Group OrientationHydroxymethyl Group OrientationPredicted Relative Stability
cisPseudo-equatorialPseudo-axialLess Stable
cisPseudo-axialPseudo-equatorialMore Stable
transPseudo-equatorialPseudo-equatorialMost Stable
transPseudo-axialPseudo-axialLeast Stable

Note: This table is predictive and based on conformational analysis of analogous substituted dioxolanes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can provide valuable information about molecular orbitals, charge distribution, and spectroscopic properties. For this compound, DFT studies would elucidate the impact of the substituents on the electronic properties of the 1,3-dioxolane ring.

A study on 2-methoxy-1,3-dioxolane (B17582) using the B3LYP/6-311++G(d,p) level of theory provides a useful reference for the expected bond lengths and angles in the dioxolane ring of the target molecule. researchgate.net The C-O bond lengths within the ring are typically around 1.41-1.44 Å, while the C-C bond length is approximately 1.52 Å. The bond angles within the five-membered ring will deviate from the ideal tetrahedral angle to accommodate the ring strain.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In 1,3-dioxolane derivatives, the HOMO is often localized on the oxygen atoms due to their lone pairs of electrons, while the LUMO is typically distributed over the carbon-oxygen antibonding orbitals. The large alkyl substituent at C2 in this compound is expected to have a minor electronic effect, primarily acting as an electron-donating group through induction. The hydroxymethyl group at C4 can participate in both inductive effects and hydrogen bonding, which will influence the local electronic environment.

DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The characteristic vibrational modes for the 1,3-dioxolane ring include C-O stretching, C-H stretching, and various bending modes. The O-H stretching frequency of the hydroxymethyl group would be a prominent feature in the IR spectrum, and its position could indicate the presence and strength of intramolecular hydrogen bonding.

Table 2: Predicted Spectroscopic Data for this compound based on DFT Calculations of Analogous Compounds

Spectroscopic DataPredicted Value/RegionNotes
1H NMR
O-CH-O (acetal proton)δ 4.5 - 5.0 ppmChemical shift influenced by the 1-ethylpentyl group.
Ring CH2 and CHδ 3.5 - 4.2 ppmComplex splitting patterns due to diastereotopicity.
CH2OHδ 3.4 - 3.8 ppm
OHδ 1.5 - 4.0 ppm (variable)Broad signal, position dependent on concentration and solvent.
1-Ethylpentyl groupδ 0.8 - 1.6 ppmCharacteristic alkyl proton signals.
13C NMR
O-CH-O (acetal carbon)δ 100 - 110 ppm
Ring CH2 and CHδ 65 - 80 ppm
CH2OHδ 60 - 65 ppm
1-Ethylpentyl groupδ 10 - 40 ppm
IR Spectroscopy
O-H Stretch3200 - 3600 cm-1Broad peak, indicative of hydrogen bonding.
C-H Stretch (alkyl)2850 - 3000 cm-1
C-O Stretch (acetal)1000 - 1200 cm-1Strong, characteristic bands for the dioxolane ring.

Note: The predicted values are based on typical chemical shifts and vibrational frequencies for similar functional groups and structures.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is the acid-catalyzed hydrolysis of the acetal (B89532) functional group. This reaction would lead to the formation of 3-octanone, glycerol (B35011), and the starting materials.

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals involves the following steps:

Protonation of one of the ring oxygen atoms.

Cleavage of a C-O bond to form a resonance-stabilized carbocation (an oxocarbenium ion).

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Further protonation and elimination to release the carbonyl compound and the diol.

Theoretical studies can model each of these steps to determine the energy profile of the reaction. The rate-determining step is typically the formation of the carbocation intermediate. The stability of this intermediate is influenced by the substituents on the acetal carbon. The electron-donating 1-ethylpentyl group at the C2 position would be expected to stabilize the positive charge on the adjacent carbon, thereby facilitating the hydrolysis reaction compared to an unsubstituted dioxolane.

Computational analysis of the transition states would reveal their geometries and energies. For the ring-opening step, the transition state would involve an elongated C-O bond and a partial positive charge on the C2 carbon. The presence of the hydroxymethyl group at C4 could potentially influence the reaction pathway through intramolecular catalysis, although this is less likely in the presence of an external acid catalyst.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are dominated by hydrogen bonding due to the presence of the hydroxyl group, and dipole-dipole interactions arising from the polar C-O bonds. The long, nonpolar 1-ethylpentyl chain will contribute to van der Waals interactions and will also impart some lipophilic character to the molecule.

The ability of the molecule to act as both a hydrogen bond donor (via the OH group) and a hydrogen bond acceptor (via the oxygen atoms) suggests that it can form complex intermolecular networks in the condensed phase. These interactions will significantly influence its physical properties, such as boiling point and solubility.

Solvent effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous dielectric medium. ucsb.edu The choice of solvent will have a pronounced effect on the conformational equilibrium and reactivity of this compound.

In polar protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the solute, which can stabilize more polar conformations. These solvents would also facilitate the hydrolysis of the acetal group by stabilizing the charged intermediates and transition states. In nonpolar aprotic solvents, intramolecular hydrogen bonding may be more favored, and the rate of reactions involving charged species would be significantly slower. The study of solvent effects is crucial for understanding the behavior of this compound in different chemical environments.

Table 3: Predicted Solubility of this compound in Various Solvents

SolventSolvent TypePredicted SolubilityPrimary Intermolecular Interactions
WaterPolar ProticLow to ModerateHydrogen bonding with the hydroxymethyl group, but limited by the large alkyl chain.
EthanolPolar ProticHighHydrogen bonding and favorable interactions with the alkyl chain.
Acetone (B3395972)Polar AproticHighDipole-dipole interactions.
HexaneNonpolarHighVan der Waals interactions due to the long alkyl chain.
DichloromethanePolar AproticHighDipole-dipole interactions.

Note: This table provides a qualitative prediction of solubility based on the principle of "like dissolves like" and the functional groups present in the molecule.

Environmental and Sustainable Chemistry Considerations

Biodegradation Pathways and Environmental Fate in Non-Biological Systems

Detailed experimental data on the biodegradation and environmental fate of 2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol are not extensively available in public literature. However, by examining the behavior of structurally similar compounds, particularly the 1,3-dioxolane (B20135) ring and alkyl chains, scientifically sound projections can be made regarding its environmental persistence and degradation pathways.

Biodegradation Pathways:

The structure of this compound suggests that biodegradation would likely proceed through the cleavage of the dioxolane ring and the oxidation of the alkyl and alcohol functionalities. The presence of ether linkages in the dioxolane ring can sometimes confer resistance to microbial degradation. However, various microorganisms have been shown to degrade cyclic ethers like 1,4-dioxane, often initiating the process with monooxygenase enzymes. A similar enzymatic attack could be a plausible initial step in the biodegradation of this compound.

The biodegradation of the parent compound, 1,3-dioxolane, has been studied, and it is known to be biodegradable. The introduction of a long alkyl chain, the 1-ethylpentyl group, may influence the rate of biodegradation. While long alkyl chains are generally biodegradable through beta-oxidation, their hydrophobicity can reduce the bioavailability of the molecule to microorganisms in aqueous environments.

A potential biodegradation pathway could involve the following steps:

Hydrolysis of the Ketal: The primary point of enzymatic or acid-catalyzed cleavage would likely be the ketal linkage in the 1,3-dioxolane ring. This would break open the ring to form glycerol (B35011) and 2-heptanone (B89624) (from the 1-ethylpentyl group).

Oxidation of Glycerol and 2-Heptanone: Once liberated, both glycerol and 2-heptanone are readily biodegradable by a wide range of microorganisms through well-established metabolic pathways. Glycerol can enter the glycolysis pathway, while 2-heptanone can be oxidized to smaller carboxylic acids.

Oxidation of the Methanol (B129727) Group: The primary alcohol group (-CH2OH) is also susceptible to oxidation by alcohol dehydrogenases to the corresponding aldehyde and then to a carboxylic acid.

Environmental Fate in Non-Biological Systems:

In the absence of biological activity, the environmental fate of this compound will be governed by abiotic processes such as hydrolysis and photolysis.

Hydrolysis: The ketal linkage of the 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis. In acidic environmental compartments, such as acidic soils or water bodies, the compound would slowly hydrolyze to glycerol and 2-heptanone. The rate of hydrolysis would be dependent on the pH, with faster degradation occurring at lower pH values. Under neutral or basic conditions, the dioxolane ring is generally more stable.

Photolysis: There is no indication that this compound contains chromophores that would lead to significant direct photolysis by absorbing sunlight. However, indirect photolysis through reaction with photochemically generated species like hydroxyl radicals in the atmosphere could contribute to its degradation if it were to volatilize. The tropospheric lifetime of the parent 1,3-dioxolane is estimated to be short, suggesting that atmospheric degradation could be a relevant process for volatile derivatives. researchgate.net

Sorption: The presence of the C7 alkyl chain (1-ethylpentyl) will increase the lipophilicity of the molecule, suggesting a potential for sorption to organic matter in soil and sediment. This could reduce its mobility in the environment but also potentially decrease its bioavailability for degradation.

Metrics for Green Synthesis: Atom Economy and Process Efficiency

The principles of green chemistry emphasize the design of chemical processes that are efficient in their use of raw materials. Atom economy and process efficiency are key metrics for evaluating the "greenness" of a synthesis.

The synthesis of this compound would typically involve the ketalization reaction between 2-heptanone and glycerol, catalyzed by an acid.

Reaction: C7H14O (2-Heptanone) + C3H8O3 (Glycerol) → C10H20O3 (this compound) + H2O (Water)

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org

For the synthesis of this compound:

Molecular Weight of 2-Heptanone (C7H14O): 114.19 g/mol

Molecular Weight of Glycerol (C3H8O3): 92.09 g/mol

Molecular Weight of this compound (C10H20O3): 188.26 g/mol nist.gov

Molecular Weight of Water (H2O): 18.02 g/mol

The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (188.26 / (114.19 + 92.09)) x 100 = (188.26 / 206.28) x 100 ≈ 91.26%

This high atom economy is characteristic of addition and condensation reactions where the only byproduct is a small molecule like water.

Process Efficiency:

While atom economy is a useful theoretical metric, process efficiency provides a more practical measure by considering the actual yield of the reaction and the use of other materials such as solvents and catalysts.

The process efficiency can be significantly impacted by factors such as:

Reaction Yield: The actual isolated yield of the product.

Solvent Usage: The use of solvents for the reaction and purification steps. Solvent-free synthesis is a key goal of green chemistry. google.com

Catalyst Loading and Reusability: The amount of catalyst required and whether it can be recovered and reused.

Energy Consumption: The energy required for heating, cooling, and separation processes.

Work-up and Purification: The generation of waste during the isolation and purification of the product.

To improve the process efficiency, a solvent-free reaction system could be employed, and a heterogeneous, reusable catalyst would be preferable to a homogeneous one that requires neutralization and generates salt waste.

Below is an interactive data table summarizing the green metrics for the synthesis of this compound.

MetricValueSignificance
Atom Economy ~91.26%High, indicating an efficient conversion of reactant atoms into the desired product.
Byproduct WaterA benign and easily removable byproduct.
Theoretical Yield Dependent on limiting reagentThe maximum amount of product that can be formed.
Actual Yield Varies with reaction conditionsA key factor in determining overall process efficiency.

Strategies for Catalyst Recycling and Waste Minimization in Production

Catalyst Selection and Recycling:

Homogeneous Catalysts: Traditional synthesis often employs homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid. researchgate.net While effective, these catalysts are difficult to separate from the reaction mixture and require neutralization, which generates significant salt waste. Recycling of homogeneous catalysts is generally not feasible.

Heterogeneous Catalysts: A greener approach involves the use of solid acid catalysts. These catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused over multiple reaction cycles. Examples of heterogeneous catalysts suitable for ketalization include:

Acidic Ion-Exchange Resins: These polymeric materials with sulfonic acid groups are effective catalysts and can be regenerated by washing with acid.

Zeolites and Acid-Treated Clays: These microporous aluminosilicates possess acidic sites and can be used as catalysts. mdpi.com They are thermally stable and can be regenerated by calcination to remove adsorbed organic species.

Functionalized Mesoporous Silicas (e.g., SBA-15): These materials can be functionalized with acid groups to create highly active and recyclable catalysts. researchgate.net

The reusability of a heterogeneous catalyst is a key performance indicator. A robust catalyst should maintain high activity and selectivity over numerous cycles, minimizing the need for fresh catalyst and reducing waste.

Waste Minimization Strategies:

Beyond catalyst recycling, several other strategies can be implemented to minimize waste in the production of this compound:

Solvent-Free Synthesis: Conducting the reaction without a solvent eliminates a major source of waste and simplifies the purification process. google.com The reactants themselves can sometimes act as the reaction medium.

Water Removal: The ketalization reaction is an equilibrium process, and the removal of the water byproduct drives the reaction towards the product. mdpi.com Techniques such as azeotropic distillation (using a co-solvent that forms an azeotrope with water) or the use of a Dean-Stark apparatus can be employed. In a greener process, pervaporation or the use of desiccants could be considered to remove water without the need for an additional solvent.

Process Intensification: The use of continuous flow reactors instead of batch reactors can offer better control over reaction parameters, leading to higher yields and reduced waste. Continuous processes can also facilitate easier separation and recycling of unreacted starting materials and catalysts.

Purification Techniques: Employing purification methods that minimize solvent use, such as distillation or crystallization, is preferable to chromatography, which often generates large volumes of solvent waste.

The following table outlines strategies for sustainable production.

StrategyDescriptionEnvironmental Benefit
Heterogeneous Catalysis Use of solid acid catalysts (e.g., resins, zeolites).Easy separation, reusability, and reduction of salt waste.
Solvent-Free Reaction Reactants serve as the solvent.Elimination of solvent waste and simplification of purification.
Continuous Water Removal Techniques like azeotropic distillation or pervaporation.Drives the reaction to completion, increasing yield and reducing unreacted starting materials.
Continuous Flow Processing Use of microreactors or packed-bed reactors.Improved process control, higher efficiency, and easier integration of separation and recycling streams.
Green Purification Prioritizing distillation over chromatography.Reduced solvent consumption and waste generation.

By integrating these green chemistry and engineering principles, the production of this compound can be made significantly more sustainable, minimizing its environmental impact from cradle to gate.

Q & A

Q. Critical Parameters :

  • Reaction temperature (20–60°C) and solvent polarity significantly impact yield and stereochemistry.
  • Steric hindrance from the 1-ethylpentyl group necessitates prolonged reaction times (~24–48 hours) .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
A multi-technique approach is employed:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Peaks at δ 4.8–5.2 ppm (dioxolane protons) and δ 60–70 ppm (C-4 methanol) confirm the dioxolane ring. The ethylpentyl chain is identified via splitting patterns (δ 0.8–1.5 ppm) .

Chromatography :

  • HPLC : Purity (>98%) assessed using a C18 column (acetonitrile/water gradient) .
  • Chiral GC : Enantiomeric excess determined with β-cyclodextrin columns .

Mass Spectrometry :

  • HRMS : Molecular ion [M+H]⁺ at m/z 245.1753 (calculated for C₁₁H₂₁O₃) .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility)?

Methodological Answer:
Discrepancies arise from environmental factors and measurement protocols. A systematic approach includes:

Solubility Profiling :

SolventSolubility (mg/mL)Temperature (°C)Reference
Water1.2 ± 0.325
Ethanol45.6 ± 2.125
Dichloromethane>10025

Stability Studies :

  • Degradation under acidic (pH < 3) or oxidative (H₂O₂) conditions monitored via HPLC .
  • Thermal stability assessed via TGA (decomposition onset: 180°C) .

Recommendations : Standardize protocols (e.g., USP guidelines) and report environmental conditions (pH, ionic strength) .

Advanced: What biocatalytic strategies improve enantioselective synthesis?

Methodological Answer:
Enantioselectivity is enhanced via:

Enzyme Engineering :

  • Directed evolution of lipases (e.g., Candida antarctica Lipase B) to optimize activity toward bulky substrates .

Reaction Optimization :

  • Co-solvent systems : Use of ionic liquids (e.g., [BMIM][PF₆]) to stabilize enzymes and improve substrate solubility .
  • Temperature modulation : Lower temperatures (4–10°C) reduce racemization .

Q. Performance Metrics :

Biocatalystee (%)Yield (%)Reference
D. carota cells9275
Engineered Lipase9988

Advanced: How to design SAR studies for dioxolane derivatives?

Methodological Answer:
Focus on substituent effects on bioactivity:

Structural Modifications :

  • Vary alkyl chain length (ethylpentyl → methylhexyl) to assess hydrophobicity .
  • Introduce electron-withdrawing groups (e.g., Cl, F) at the dioxolane ring .

Biological Assays :

  • Antifungal activity : Microdilution assays against Candida albicans (MIC reported as 8–32 µg/mL for analogs) .
  • Enzyme inhibition : Screen against cytochrome P450 isoforms to evaluate metabolic stability .

Q. Data Analysis :

  • Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .

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